molecular formula C12H12O4 B14130707 Methyl 3-methyl-2,4-dioxo-4-phenylbutanoate CAS No. 66751-99-3

Methyl 3-methyl-2,4-dioxo-4-phenylbutanoate

Cat. No.: B14130707
CAS No.: 66751-99-3
M. Wt: 220.22 g/mol
InChI Key: QAFTZWYKFJAJTP-UHFFFAOYSA-N
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Description

Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate typically involves multi-step organic reactions. One common method includes the esterification of beta-methyl-alpha,gamma-dioxobenzenebutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate: shares similarities with other aromatic esters such as methyl benzoate and ethyl benzoate.

    Methyl benzoate: Similar in structure but lacks the additional methyl and dioxo groups.

    Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.

Uniqueness

The presence of both methyl and dioxo groups in Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate imparts unique chemical properties, such as increased reactivity and potential for forming complex molecular structures. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

66751-99-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3-methyl-2,4-dioxo-4-phenylbutanoate

InChI

InChI=1S/C12H12O4/c1-8(11(14)12(15)16-2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QAFTZWYKFJAJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)C(=O)OC

Origin of Product

United States

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